N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide
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Overview
Description
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring via an ether linkage, with a sulfonamide group attached to the piperidine ring
Mechanism of Action
Target of Action
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known for their broad-spectrum applications in medicine, pharmacology, and pharmaceutics . They interact with their targets, leading to various changes that contribute to their pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives have been found to exhibit a wide range of biomedical activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline moiety. Quinoxaline can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, where the quinoxaline derivative reacts with a piperidine derivative in the presence of a suitable base .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The nitro groups on the quinoxaline ring can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoxaline moiety can yield quinoxaline N-oxides, while reduction can produce quinoxaline amines .
Scientific Research Applications
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler analog that lacks the piperidine and sulfonamide groups.
Piperidine: A basic structure that forms the core of many pharmaceutical compounds.
Sulfonamides: A class of compounds known for their antimicrobial properties.
Uniqueness
N,N-dimethyl-4-(quinoxalin-2-yloxy)piperidine-1-sulfonamide is unique due to its combination of a quinoxaline moiety, a piperidine ring, and a sulfonamide group. This unique structure imparts a range of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-4-quinoxalin-2-yloxypiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-18(2)23(20,21)19-9-7-12(8-10-19)22-15-11-16-13-5-3-4-6-14(13)17-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEFONYBODUSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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